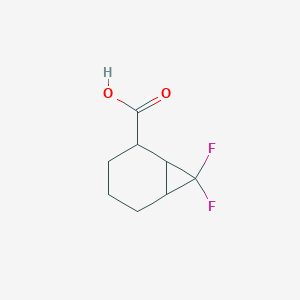

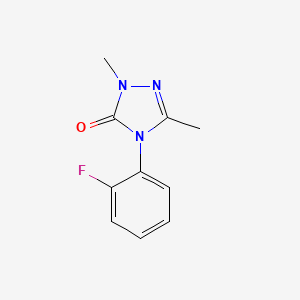

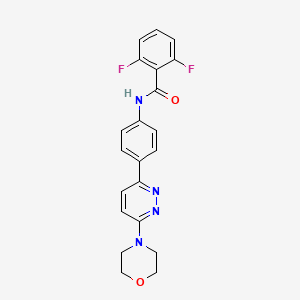

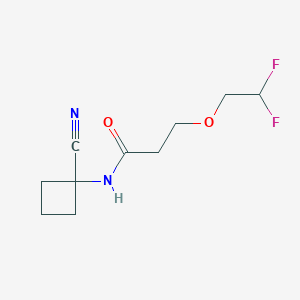

![molecular formula C27H32N2O6 B2914016 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 2219379-53-8](/img/structure/B2914016.png)

5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolism and Disposition in Human Studies

Compounds similar to 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid have been studied for their metabolism and disposition in humans. For example, a study on the orexin 1 and 2 receptor antagonist, SB-649868, highlighted its metabolism and elimination pathways in human subjects. This study could inform the metabolism studies of similarly complex molecules, emphasizing the importance of understanding how such compounds are processed and eliminated in the human body (Renzulli et al., 2011).

Diagnostic Applications

Diagnostic applications of structurally complex molecules, such as the utilization of 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, in biochemical recurrence of prostate cancer, demonstrate the potential of using sophisticated molecules for enhancing diagnostic accuracy. The study on 18F-DCFPyL provides insights into how compounds with intricate structures can be applied in medical imaging to improve cancer diagnosis and treatment planning (Rousseau et al., 2019).

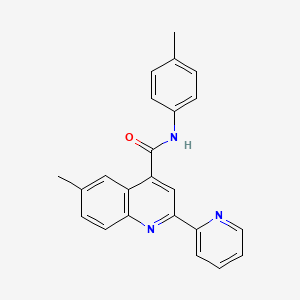

Research on Neurological Conditions

Compounds with complex structures have also been studied for their effects on neurological conditions. For example, research on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet, but not of inpatients receiving parenteral alimentation, could provide a framework for studying the impact of environmental and dietary factors on neurological health and disease development. While not directly related, such studies underscore the significance of investigating the biological interactions and potential neurotoxicity of complex organic compounds (Ushiyama et al., 1991).

Exposure and Toxicology Studies

Understanding human exposure to complex chemicals is crucial for assessing potential risks and toxicological effects. A study assessing the exposure of young German adults to butylated hydroxytoluene (BHT) and its metabolites provides an example of how research can evaluate the exposure levels of specific populations to synthetic compounds. Such studies are relevant for evaluating safety, environmental impact, and health risks associated with exposure to complex chemical compounds (Schmidtkunz et al., 2020).

Mecanismo De Acción

Mode of Action

The compound, being an Fmoc amino acid derivative, is likely to interact with its targets through the formation of peptide bonds . The Fmoc group serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group can be removed, revealing the active peptide .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to peptide synthesis . The exact pathways and their downstream effects would depend on the specific peptide sequence being synthesized and the biological context in which the synthesis is taking place.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s activity.

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-13-17-12-18(24(30)31)15-29(14-17)26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIKAHAZYIMZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2219379-53-8 |

Source

|

| Record name | 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2913934.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2913941.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913954.png)

![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2913955.png)